Home > Products > Screening Compounds P30405 > A1AR antagonist 6
A1AR antagonist 6 -

A1AR antagonist 6

Catalog Number: EVT-5678801
CAS Number:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

    Compound Description: This group of compounds shares the 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold. The papers explore variations in the aryl group at the 4-position and their effects on biological activity, including antiepileptic, antidiabetic, and anticholinergic properties . A specific analogue, 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101), is identified as a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1) , .

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

    Compound Description: DRC-KS1 is identified as a novel inhibitor of Staphylococcus aureus sortase A . It exhibits an MIC value of 108.2 µg/mL against the target.

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

    Compound Description: DRC-KS2, alongside DRC-KS1, is identified as a novel Staphylococcus aureus sortase A inhibitor . It shows an MIC value of 45.8 µg/mL.

Overview

Adenosine receptors are critical components in various physiological processes, and the A1 adenosine receptor (A1AR) is particularly significant due to its role in mediating cardiovascular and neuroprotective effects. The compound known as "A1AR antagonist 6" is a synthetic molecule designed to selectively inhibit the A1 adenosine receptor, thereby modulating its biological activity. This compound is part of a broader class of adenosine receptor antagonists that have garnered attention for their potential therapeutic applications in conditions such as neurodegenerative disorders and cardiovascular diseases.

Source and Classification

A1AR antagonist 6 belongs to a category of compounds that are classified based on their affinity for the A1AR. These antagonists are typically characterized by their ability to block the receptor's action without activating it, thereby preventing the physiological effects mediated by adenosine binding. The development of these antagonists involves careful structural modifications to enhance selectivity and potency against specific receptor subtypes, particularly the A1AR.

Synthesis Analysis

Methods and Technical Details

The synthesis of A1AR antagonist 6 involves several key steps, often utilizing established medicinal chemistry techniques. One common approach includes:

  1. Starting Materials: The synthesis begins with readily available purines or pyrimidines as starting materials.
  2. Substitution Reactions: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic substitutions at specific positions on the aromatic or heterocyclic rings.
  3. Cyclization: Cyclization reactions may be employed to form bicyclic or tricyclic structures that enhance receptor binding affinity.
  4. Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical details regarding the reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of A1AR antagonist 6 can be depicted using standard chemical notation, highlighting key functional groups that contribute to its binding affinity at the A1AR.

  • Core Structure: The compound typically features a purine or pyrimidine core with various substituents that enhance its interaction with the receptor.
  • Functional Groups: Common modifications include alkyl chains or aromatic groups at specific positions (e.g., N6-position), which are known to increase selectivity for the A1AR over other adenosine receptor subtypes.

The three-dimensional conformation of A1AR antagonist 6 can be modeled using computational chemistry software to predict its binding interactions with the receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing A1AR antagonist 6 can include:

  • Nucleophilic Substitution: This reaction type is often used to introduce alkyl or aryl groups at nitrogen positions in the purine structure.
  • Coupling Reactions: These reactions may involve coupling agents to link different molecular fragments together, forming more complex structures.
  • Deprotection Steps: If protecting groups were used during synthesis, deprotection reactions would be necessary to yield the final active compound.

Each reaction step must be optimized for conditions such as pH, temperature, and reaction time to maximize yield and minimize by-products .

Mechanism of Action

Process and Data

A1AR antagonist 6 functions by binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. The mechanism involves:

  • Competitive Inhibition: The antagonist competes with adenosine for binding at the receptor site.
  • Signal Transduction Modulation: By inhibiting receptor activation, the antagonist alters downstream signaling pathways associated with G-proteins linked to adenylate cyclase inhibition.

This blockade can lead to various physiological effects, including increased heart rate and enhanced neurotransmitter release in certain contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of A1AR antagonist 6 include:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on specific substitutions.
  • Solubility: Solubility profiles vary; many antagonists exhibit moderate solubility in organic solvents but limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for pharmacological efficacy; thus, stability studies are often conducted.

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, which influences absorption and distribution .
Applications

Scientific Uses

A1AR antagonist 6 has several potential applications in scientific research and medicine:

  • Neuroprotective Studies: Investigated for its ability to protect neuronal cells from damage due to excitotoxicity or ischemia.
  • Cardiovascular Research: Used in studies examining heart rate modulation and arrhythmia management.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting adenosine receptors in various diseases .
Introduction to Adenosine A1 Receptors (A1AR) and Antagonism

Biochemical and Physiological Roles of A1AR in Homeostasis and Disease

Adenosine A1 receptors (A1AR), a member of the P1 purinergic receptor family, are G-protein coupled receptors (GPCRs) predominantly coupled to Gᵢ/o proteins. Their activation inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates key ion channels (e.g., K⁺ and Ca²⁺ channels). These actions underpin A1AR's critical roles in maintaining physiological homeostasis:

  • Cardiac Protection: A1AR activation during ischemia attenuates myocardial damage by reducing heart rate (chronotropy) and contractility (inotropy), thereby lowering oxygen demand. However, uncontrolled agonism causes clinically problematic bradycardia [1] [7].
  • Neuromodulation: In the central nervous system, A1AR activation suppresses excitatory neurotransmitter release, offering potential in managing seizures or neuropathic pain.
  • Renal Function: A1AR regulates glomerular filtration and tubular reabsorption, influencing diuresis. Antagonists like FR113453 demonstrate diuretic effects without xanthine-derived side effects [4].Dysregulated A1AR signaling contributes to pathological states, including ischemic-reperfusion injury, heart failure, and metabolic disorders, making precise pharmacological targeting therapeutically compelling.

Structural and Functional Characterization of A1AR Subtypes

The A1AR shares a conserved GPCR topology: seven transmembrane helices (TM1–TM7), an extracellular N-terminus, and an intracellular C-terminus. Its orthosteric binding pocket, situated within the transmembrane bundle, preferentially binds adenosine and adenine-derived molecules. Key structural determinants include:

  • Orthosteric Site: Residues in TM3 (N6.55), TM6 (E6.58), and TM7 (H7.43) form hydrogen bonds with adenosine's ribose and adenine core. Modifications at adenosine's N⁶-position (e.g., cyclopropyl in DPCPX) or C2-position (e.g., alkynyl groups) profoundly impact affinity and selectivity [2] [8].
  • Allosteric Sites: Distinct extracellular or transmembrane pockets bind non-adenosine scaffolds (e.g., 2-amino-3-benzoylthiophenes). Crucially, residues near TM2 and TM7 enable allosteric modulators like PD 81,723 to enhance agonist affinity or efficacy [3] [5].Table 1: Structural and Mechanistic Diversity of Representative A1AR Ligands
CompoundChemical ClassPrimary MechanismKey Structural FeaturesSource
DPCPXXanthine derivativeOrthosteric antagonist8-Cyclopentyl-1,3-dipropylxanthine [4]
PD 81,7232-Amino-3-benzoylthiophenePositive allosteric modulator3,4-Dichlorobenzoyl moiety [3] [5]
VCP746Bitopic adenosine-thiophene hybridBiased agonist (G protein)Adenosine pharmacophore + 4-(trifluoromethyl)phenyl-thiophene [1] [7]
LUF 5484TetrahydrothienopyridineOrthosteric antagonist6-Ethoxycarbonyl substitution [3] [5]

Rationale for Targeting A1AR in Therapeutic Interventions

Traditional A1AR agonists (e.g., CCPA) face clinical limitations due to on-target adverse effects like bradycardia and hypotension. Antagonists (e.g., rolofylline) offer potential in heart failure or renal disorders but struggle with subtype selectivity and pharmacokinetics. Emerging strategies to overcome these hurdles include:

  • Bitopic Ligands: Hybrid molecules like compound 1 (adenosine linked to 2-amino-3-benzoylthiophene) engage both orthosteric and allosteric sites. This design enables biased signaling—activating cardioprotective pathways (e.g., MAPK/ERK) while avoiding arrhythmic effects. The 4-(trifluoromethyl)phenyl group in the thiophene moiety is critical for this bias [1] [7].
  • Allosteric Modulators: Compounds such as PD 81,723 amplify endogenous adenosine signaling spatially and temporally, reducing overdose risks. However, high concentrations often reveal "hidden" orthosteric antagonism (e.g., T-62) [3] [5].
  • Non-Nucleoside Antagonists: Scaffolds like 2-arylalkynyl-adenines (e.g., MRS7497) exploit inverted binding modes (N3/N9 interactions vs. classical N6/N7), enhancing A1/A3 selectivity [2] [6].

Table 2: Structure-Activity Relationship (SAR) Insights for A1AR Ligand Design

Structural RegionModification ImpactExample CompoundEffect on A1AR
Adenosine N⁶-positionAlkyl/cycloalkyl groups (e.g., cyclopropyl)DPCPX↑ Antagonist affinity/selectivity vs. A₂AR/A₃AR
Adenosine C2-positionAlkynyl extensions (e.g., 2-((5-chlorothiophen-2-yl)ethynyl))MRS7497Enables inverted binding; ↑ A₃AR selectivity
Thiophene 3-positionElectron-withdrawing substituents (e.g., 4-CF₃-phenyl)VCP746 derivativesCritical for biased agonism in bitopic ligands
Tetrahydrothienopyridine 6-positionSmall esters (ethoxycarbonyl) vs. alkyl groupsPD 117,975 vs. LUF 5484Determines allosteric vs. orthosteric activity

These approaches highlight a paradigm shift: exploiting A1AR's structural plasticity enables functionally selective ligands with improved therapeutic windows.

Properties

Product Name

A1AR antagonist 6

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C17H15N3O2/c18-8-12-16(10-5-6-14-15(7-10)22-9-21-14)11-3-1-2-4-13(11)20-17(12)19/h5-7H,1-4,9H2,(H2,19,20)

InChI Key

XLHNDQCQIVHZLN-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.